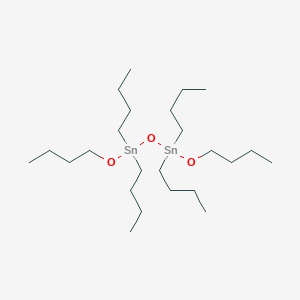








|
REACTION_CXSMILES
|
C([Sn](CCCC)(OCCCC)[O:6][Sn:7]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:13][CH2:14][CH2:15][CH3:16])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])CCC.[CH2:30](O)[CH2:31][CH2:32][CH3:33]>CCCCCC>[CH2:17]([Sn:7]([CH2:13][CH2:14][CH2:15][CH3:16])([O:6][CH2:30][CH2:31][CH2:32][CH3:33])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:18][CH2:19][CH3:20]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared in the same manner as in Example 12 from supply line 93 at 280 g/Hr
|
|
Type
|
CUSTOM
|
|
Details
|
reaction solution
|
|
Type
|
CUSTOM
|
|
Details
|
was 140° C.
|
|
Type
|
WAIT
|
|
Details
|
Continuous supply was continued in this state for 10 hours
|
|
Duration
|
10 h
|
|
Type
|
CUSTOM
|
|
Details
|
were thereby recovered from the liquid-phase recovery line 108 at 1,088 g/Hr
|
|
Type
|
ADDITION
|
|
Details
|
Furthermore, from the reactor lower portion 102, a dibutyltin alkoxide-containing component
|
|
Type
|
CUSTOM
|
|
Details
|
was recovered at 821 g/Hr from the extraction line 109
|


Reaction Time |
6 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](OCCCC)(OCCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |